4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C10H18N4O and a molecular weight of 210.28 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms, making them interesting for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide typically involves the reaction of triethyl orthoformate with appropriate amines in a one-pot synthesis . This method is advantageous due to its operational simplicity, higher product yields, and minimal waste generation . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylamino pyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar one-pot reactions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide
Uniqueness
4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its triethyl substitution enhances its solubility and reactivity compared to other similar pyrazole derivatives .
Properties
IUPAC Name |
4-amino-N,N,1-triethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)9-8(11)7-14(6-3)12-9/h7H,4-6,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRVRZAYTQJFRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N(CC)CC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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